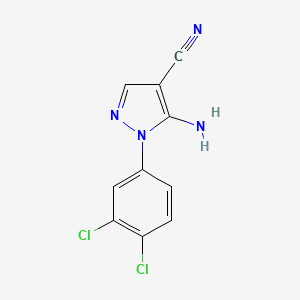

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a dichlorophenyl group, and a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl cyanoacetate under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Substitution Reactions

The nitrile group and pyrazole ring positions enable nucleophilic and electrophilic substitution reactions.

Key Findings:

-

Nitrile Substitution: The carbonitrile group undergoes nucleophilic substitution with hydrazines to form pyrazole-4-carboxamides. For example, reaction with phenylhydrazine in ethanol at reflux yields 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide .

-

Amino Group Reactivity: The amino group participates in diazo coupling reactions with aromatic diazonium salts (e.g., benzenediazonium chloride), producing azo-linked derivatives .

Example Reaction Pathway:

Cyclization and Ring Formation

The nitrile and amino groups facilitate intramolecular cyclization to form fused heterocycles.

Key Findings:

-

Pyrazolo[1,5-a]pyrimidines: Treatment with β-diketones (e.g., acetylacetone) under acidic conditions yields pyrazolo[1,5-a]pyrimidine derivatives via cyclocondensation .

-

Triazole Formation: Reaction with sodium azide and ammonium chloride in DMF generates 1,2,3-triazole derivatives .

Example Reaction Pathway:

Oxidation

The amino group is susceptible to oxidation.

Key Findings:

-

Formation of Nitro Derivatives: Treatment with hydrogen peroxide (H₂O₂) and acetic acid converts the amino group to a nitro group, yielding 5-nitro-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile .

Reduction

The nitrile group can be reduced to an amine.

Key Findings:

-

Catalytic Hydrogenation: Using H₂ and Raney nickel in methanol reduces the nitrile to a primary amine, producing 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-methylamine .

Electrophilic Aromatic Substitution

The dichlorophenyl substituent directs electrophilic substitution to specific positions.

Key Findings:

-

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups at the para position relative to chlorine atoms .

-

Sulfonation: Fuming sulfuric acid adds sulfonic acid groups at the meta position .

Cyano Group Modifications

The nitrile group serves as a precursor for further functionalization.

Key Findings:

-

Hydrolysis to Carboxylic Acid: Acidic hydrolysis (HCl, H₂O, reflux) converts the nitrile to a carboxylic acid, yielding 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid .

-

Conversion to Tetrazole: Reaction with sodium azide and zinc bromide produces 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-tetrazole .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the condensation of β-ketonitriles with hydrazines, leading to various derivatives with potential biological activities. The versatility of this compound allows for modifications that enhance its pharmacological properties. For instance, derivatives have been synthesized to explore their efficacy as anticancer agents and antimicrobial agents .

Table 1: Synthetic Pathways for 5-Amino-Pyrazoles

Anticancer Properties

Research has demonstrated that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess significant antitumor activity against colon cancer cell lines (CaCO-2) and normal fibroblast (BHK) cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells, highlighting the compound's potential in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has been reported to demonstrate activity against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its efficacy against specific pathogens .

Case Study 1: Anticancer Activity

A study by Aziz et al. explored the anticancer potential of various pyrazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against colon cancer cells. The proposed mechanism involved the activation of apoptotic pathways through caspase activation .

Case Study 2: Antimicrobial Efficacy

In another study, researchers investigated the antimicrobial activity of several synthesized pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that some compounds had minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial properties .

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In anti-inflammatory applications, it may inhibit the activity of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile: Similar structure but with the carbonitrile group at a different position.

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Actividad Biológica

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C₁₀H₆Cl₂N₄, with a melting point of approximately 170 °C. It is characterized by the presence of a pyrazole ring, an amino group, and a carbonitrile moiety, which are pivotal for its biological activity .

Synthesis

The synthesis of this compound typically involves the condensation of β-ketonitriles with hydrazines. Variations of this method allow for the introduction of different substituents on the pyrazole ring, which can significantly influence the compound's biological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one study reported that derivatives of this compound exhibited nanomolar inhibitory activity against FGFRs and effectively suppressed the proliferation of lung and gastric cancer cell lines . The IC₅₀ values for these activities ranged from 19 to 73 nM, indicating potent efficacy.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties. A study synthesized novel azo-linked derivatives of pyrazole and evaluated their anti-inflammatory effects in vitro. These derivatives exhibited significant inhibition of inflammatory markers, suggesting that modifications to the pyrazole structure could enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances its potency against cancer cell lines. Conversely, substituents that increase steric hindrance may reduce biological activity .

Case Studies

Propiedades

IUPAC Name |

5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBPJAAKKFAEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377185 | |

| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-78-9 | |

| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.